molecular formula C11H10F3NO B039577 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 125290-72-4

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No.: B039577
CAS No.: 125290-72-4
M. Wt: 229.2 g/mol
InChI Key: QNTYWFRSDUCLRD-UHFFFAOYSA-N
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Description

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole is a highly valuable chiral oxazoline derivative, primarily employed as a versatile synthetic intermediate and ligand in asymmetric catalysis and pharmaceutical research. Its core structure, featuring a rigid oxazoline ring with geminal dimethyl groups at the 4-position, provides significant steric bias and chelating properties, enabling its use as a bidentate ligand for various transition metals to facilitate enantioselective transformations, such as Diels-Alder reactions, cyclopropanations, and conjugate additions. The electron-withdrawing 2,4,5-trifluorophenyl substituent enhances the ligand's electronic properties and is a common pharmacophore in drug discovery, suggesting its potential as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of fluorinated agrochemicals and therapeutic agents. This compound is instrumental for researchers exploring novel catalytic systems and for medicinal chemists constructing complex, fluorinated molecular architectures to modulate bioavailability, metabolic stability, and binding affinity. It is supplied strictly for research purposes to support innovation in chemical methodology and drug development.

Properties

IUPAC Name

4,4-dimethyl-2-(2,4,5-trifluorophenyl)-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-11(2)5-16-10(15-11)6-3-8(13)9(14)4-7(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTYWFRSDUCLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451773
Record name 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125290-72-4
Record name 4,4-Dimethyl-2-(2,4,5-trifluorophenyl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

This method leverages ZnCl₂ as a Lewis acid catalyst to facilitate the cyclocondensation of 2,4,5-trifluorophenylacetonitrile with 2-amino-2-methylpropanol. The reaction proceeds in chlorobenzene under reflux conditions, yielding the target oxazoline via nucleophilic addition of the amino alcohol to the nitrile, followed by intramolecular cyclodehydration.

Typical Protocol :

  • Reactants : 2,4,5-Trifluorophenylacetonitrile (1.0 equiv), 2-amino-2-methylpropanol (1.2 equiv).

  • Catalyst : ZnCl₂ (10 mol%).

  • Solvent : Chlorobenzene, reflux (130°C).

  • Workup : Filtration, column chromatography (ethyl acetate/hexane).

Optimization Studies

Key variables influencing yield include catalyst loading, solvent choice, and stoichiometry. Increasing ZnCl₂ to 15 mol% improved conversion to 78%, while substituting chlorobenzene with toluene reduced yield to 62% due to lower polarity. Excess amino alcohol (1.5 equiv) minimized side products like imine intermediates.

Table 1 : Optimization of ZnCl₂-Catalyzed Method

VariableConditionYield (%)
Catalyst (ZnCl₂)10 mol%68
Catalyst (ZnCl₂)15 mol%78
SolventChlorobenzene78
SolventToluene62
Amino Alcohol Equiv1.268
Amino Alcohol Equiv1.575

β-Hydroxy Amide Cyclization Using Burgess Reagent

Synthesis of β-Hydroxy Amide Precursor

The β-hydroxy amide intermediate is synthesized via EDC/HOBt-mediated coupling of 2,4,5-trifluorophenylacetic acid with 2-amino-2-methylpropanol. This step ensures high regioselectivity and minimizes racemization.

Procedure :

  • Activation : 2,4,5-Trifluorophenylacetic acid (1.0 equiv) is treated with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C.

  • Coupling : 2-Amino-2-methylpropanol (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

  • Isolation : Aqueous workup followed by extraction with ethyl acetate yields the β-hydroxy amide (82% yield).

Cyclization to Oxazoline

The Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) efficiently dehydrates the β-hydroxy amide to the oxazoline under mild conditions.

Cyclization Protocol :

  • Reagent : Burgess reagent (1.5 equiv).

  • Solvent : THF, 0°C to room temperature.

  • Yield : 85% after column purification.

Table 2 : Key Parameters for Cyclization

ParameterOptimal ConditionYield (%)
Burgess Reagent Equiv1.585
Temperature0°C → rt85
SolventTHF85
SolventDCM72

Grignard-Based Synthesis via Ketone Intermediate

Ketone Formation and Reductive Amination

This route involves Grignard addition to 2,4,5-trifluorophenylacetonitrile, followed by reductive amination to generate the amino alcohol precursor.

Steps :

  • Grignard Addition : Reaction of 2,4,5-trifluorophenylacetonitrile with methylmagnesium bromide yields the corresponding ketone (89% yield).

  • Reductive Amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol, producing the amino alcohol (74% yield).

Cyclization to Oxazoline

The amino alcohol undergoes acid-catalyzed cyclization (HCl/EtOH) to form the oxazoline ring.

Cyclization Conditions :

  • Acid Catalyst : 1M HCl in ethanol, reflux (6 hours).

  • Yield : 65% after neutralization and extraction.

Table 3 : Grignard Method Performance

StepYield (%)
Ketone Formation89
Reductive Amination74
Cyclization65

Comparative Analysis of Methods

Table 4 : Method Comparison

MethodAdvantagesLimitationsYield (%)
ZnCl₂ CyclocondensationOne-pot, cost-effectiveRequires high temps78
Burgess CyclizationHigh yield, mild conditionsExpensive reagent85
Grignard ApproachScalableMulti-step, lower yield65

The Burgess reagent method offers the highest yield (85%) but involves costly reagents. The ZnCl₂ route balances efficiency and cost, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted phenyl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential pharmacological agent. Its unique structure allows for interactions with biological targets such as enzymes and receptors.

  • Case Study: Antidiabetic Activity
    A recent study investigated the synthesis of derivatives based on 2-(2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole aimed at enhancing insulin secretion. The modified compounds demonstrated significant hypoglycemic effects in diabetic models (e.g., BKS.Cg-Dock7m+/+Leprdb/Nju mice), suggesting their potential as antidiabetic agents .

Agrochemicals

The compound's stability and reactivity make it suitable for developing agrochemical products. Research indicates that fluorinated compounds often exhibit enhanced biological activity against pests and diseases.

  • Case Study: Pesticidal Efficacy
    Studies have shown that derivatives of trifluorinated compounds can exhibit increased efficacy against certain agricultural pests compared to their non-fluorinated counterparts. This property is attributed to their enhanced lipophilicity and ability to penetrate biological membranes effectively.

Materials Science

In materials science, the incorporation of fluorinated compounds into polymers can improve properties such as chemical resistance and thermal stability.

  • Data Table: Properties of Fluorinated Polymers
PropertyNon-Fluorinated PolymerFluorinated Polymer
Chemical ResistanceModerateHigh
Thermal StabilityLowHigh
Mechanical StrengthModerateHigh

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The oxazole ring contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural Analogues with Halogenated Substituents

The compound’s key structural analogues differ primarily in the halogen substituents on the phenyl ring and their positions. Below is a comparative analysis:

Compound Name Substituent(s) on Phenyl Ring Core Structure Key Applications/Findings References
2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole 2,4,5-Trifluoro 4,5-Dihydro-4,4-dimethyloxazole Antimicrobial activity (biofilm inhibition); potential use in drug design
2-[1-(4-Bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyloxazole 4-Bromo 4,5-Dihydro-4,4-dimethyloxazole Intermediate for bilastine (antihistamine drug); bromine enhances metabolic stability
2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole 2-Chloro 4,5-Dihydro-4,4-dimethyloxazole Laboratory chemical; safety data available (low acute toxicity)
Organotellurium compounds with 4,4-dimethyloxazole Varied (e.g., 3,5-dimethylphenyl) 4,5-Dihydro-4,4-dimethyloxazole Stabilized by steric effects and Te···N interactions; used in organometallic studies

Key Observations :

  • Fluorine vs. Bromine/Chlorine : The trifluorophenyl derivative exhibits superior antimicrobial activity compared to chlorinated or brominated analogues, likely due to fluorine’s electronegativity and small size, which enhance membrane penetration and target binding . Brominated derivatives, however, are preferred in pharmaceuticals (e.g., bilastine) for their balance of stability and reactivity .
  • Steric Effects: The 4,4-dimethyl group in the oxazole ring provides steric bulk, stabilizing the compound against degradation. This feature is critical in organotellurium compounds, where steric shielding prevents unwanted reactions .

Physicochemical Properties

  • Lipophilicity : The trifluorophenyl group increases logP values compared to chlorinated/brominated analogues, enhancing blood-brain barrier penetration in drug candidates.
  • Thermal Stability : The 4,4-dimethyl group contributes to thermal stability, as evidenced by the handling protocols for chlorinated derivatives .

Biological Activity

2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C11H10F3N
  • Molecular Weight : 227.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group on the phenyl ring enhances lipophilicity and may influence binding affinity to target proteins.

Antidiabetic Properties

Recent studies have indicated that compounds containing the trifluorophenyl moiety exhibit significant antidiabetic effects. For instance, a related study demonstrated that derivatives of 2,4,5-trifluorophenylacetic acid showed promising results in promoting insulin secretion and improving glucose metabolism in diabetic models .

Antimicrobial Activity

Research has shown that oxazole derivatives possess antimicrobial properties. The presence of the trifluorophenyl group may enhance the antimicrobial efficacy of the compound against various pathogens. A study on related compounds highlighted their potential as antibacterial agents against resistant strains .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibitors of DPP-4 are crucial in managing type 2 diabetes. Preliminary data suggest that modifications in the oxazole ring can lead to varying degrees of inhibitory activity against DPP-4 .

Case Studies

StudyFindings
Study 1 Investigated the synthesis and antidiabetic activity of related compounds. Found significant insulin secretion enhancement in diabetic rat models .
Study 2 Evaluated antimicrobial properties against Staphylococcus aureus and E. coli. Showed effective inhibition at low concentrations .
Study 3 Assessed DPP-4 inhibitory activity. Identified structure-activity relationships that enhance potency .

Synthesis Methods

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions or cyclization methods using appropriate precursors. The trifluoromethyl substitution is crucial for enhancing biological activity.

  • Starting Materials :
    • 2,4,5-Trifluorobenzaldehyde
    • 1,3-Dimethylurea or similar nitrogen-containing compounds
  • Reaction Conditions :
    • Solvent: Typically polar aprotic solvents like DMF or DMSO.
    • Temperature: Reactions are often conducted at elevated temperatures to facilitate cyclization.
  • Purification :
    • Common methods include recrystallization or chromatography to isolate the desired product.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole, and how can reaction conditions be optimized?

Answer:
The synthesis of oxazole derivatives typically involves cyclocondensation or ring-forming reactions. For example, analogous compounds like 2-(2-bromophenyl)-4,4-dimethyloxazole derivatives are synthesized via nucleophilic substitution or coupling reactions using organotin intermediates . For the trifluorophenyl variant:

  • Step 1: Start with a fluorinated phenyl precursor (e.g., 2,4,5-trifluorophenylboronic acid) and couple it to a dihydrooxazole backbone using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Step 2: Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: THF/toluene, catalyst: Pd(PPh₃)₄) to improve yield. Monitor by TLC or GC-MS.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) are achievable by controlling stoichiometry and avoiding moisture .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for oxazole ring protons (δ 4.0–5.0 ppm for dihydrooxazole CH₂ groups) and trifluorophenyl aromatic signals (split patterns due to fluorine coupling) .
    • ¹⁹F NMR: Distinct signals for 2-, 4-, and 5-fluorine substituents (δ -110 to -140 ppm) confirm substitution pattern .
  • Mass Spectrometry (HRMS): Exact mass (e.g., [M+H]⁺) should match theoretical values (e.g., C₁₁H₁₀F₃NO: 247.0722). Soft ionization (ESI) minimizes fragmentation .
  • IR Spectroscopy: C=N stretching (1650–1600 cm⁻¹) and C-F stretches (1250–1100 cm⁻¹) validate oxazole and fluorophenyl groups .

Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data during structural elucidation?

Answer:

  • Contradictory NMR Peaks:
    • Compare with calculated shifts using computational tools (e.g., DFT for ¹³C NMR prediction).
    • Check for diastereomers or conformers; variable-temperature NMR can distinguish dynamic effects .
  • Unexpected MS Fragments:
    • Perform tandem MS/MS to trace fragmentation pathways.
    • Cross-reference with isotopic patterns (e.g., chlorine/bromine vs. fluorine) to rule out impurities .
  • Case Study: In , X-ray crystallography resolved ambiguities in fused oxazine-oxazole structures, highlighting the value of multi-technique validation .

Advanced: What role does this compound play in polymer chemistry, particularly in controlled/living polymerization?

Answer:
Oxazole derivatives act as functional initiators or chain-transfer agents. For example:

  • RAFT Polymerization: Oxazolyl-functionalized trithiocarbonate agents (e.g., 2-[4-((butylsulfanylthiocarbonylsulfanyl)methyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole) enable controlled styrene polymerization.
    • Methodology: Use AIBN initiator (70°C, 24h) with a [monomer]/[RAFT agent] ratio of 100:1. Monitor molecular weight via GPC .
    • Application: Introduces oxazole groups at polymer termini for post-functionalization (e.g., bioconjugation) .

Advanced: How does the fluorine substitution pattern influence reactivity in organometallic syntheses?

Answer:

  • Steric vs. Electronic Effects:
    • 2,4,5-Trifluoro Substitution: Electron-withdrawing fluorines activate the phenyl ring for electrophilic substitution but hinder bulky organometallic reagents (e.g., Grignard).
    • Case Study: In , bromophenyl-oxazole derivatives required organotin coupling at lower temperatures (0°C) to avoid side reactions, suggesting similar adjustments for trifluorophenyl analogs .
  • Catalyst Compatibility: Pd/C hydrogenation ( ) is effective for reducing oxazolidinone intermediates without cleaving C-F bonds .

Basic: What are the stability and storage considerations for this compound?

Answer:

  • Stability: Stable under inert atmosphere (N₂/Ar) at -20°C. Avoid prolonged exposure to light/moisture to prevent hydrolysis of the oxazole ring .
  • Decomposition Products: Thermal degradation (e.g., >200°C) releases CO, HCl, and NOₓ. Use fume hoods during high-temperature reactions .
  • Storage: Store in amber vials with desiccants (e.g., molecular sieves). Confirm purity via HPLC before reuse in sensitive reactions .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations: Model transition states for cyclization or coupling reactions. For example, calculate activation energies for Pd-mediated cross-coupling to optimize catalyst loading .
  • Molecular Dynamics: Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. highlights DMSO’s role in facilitating hydrazide cyclization, which can inform solvent selection .

Advanced: What strategies mitigate hazards during large-scale synthesis?

Answer:

  • Process Safety: Conduct DSC/TGA analysis to identify exothermic decomposition risks. Scale reactions incrementally (e.g., 10 mmol → 1 mol) with real-time temperature monitoring .
  • Waste Management: Neutralize acidic byproducts (e.g., HCl from Stille couplings) with aqueous NaHCO₃ before disposal .

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